N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxamide group attached to the third position of the ring. The 2,4-dimethoxyphenyl group attached to the nitrogen atom further enhances its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-8-3-4-9(11(7-8)20-2)14-13(18)10-5-6-12(17)16-15-10/h3-7H,1-2H3,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXIXSDNHSWOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NNC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyridazine derivative with an appropriate amine.
Attachment of the 2,4-Dimethoxyphenyl Group: The final step involves the coupling of the 2,4-dimethoxyphenyl group to the nitrogen atom of the pyridazine ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput screening and automated synthesis techniques.
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, it binds to the switch region of the enzyme, preventing the synthesis of RNA and thereby inhibiting bacterial growth . The compound’s ability to interfere with cellular pathways also makes it a potential candidate for anticancer research, where it may inhibit the proliferation of cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds such as:
N-(2,4-dimethoxyphenyl)-dithiolopyrrolone derivatives: These compounds also exhibit antibacterial activity by inhibiting bacterial RNA polymerase.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: This compound has been studied for its potential therapeutic applications in cancer and inflammation.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
